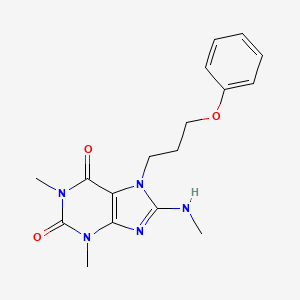
1,3-dimethyl-8-(methylamino)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-8-(methylamino)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of xanthine derivatives. It is also known as theophylline-7-acetate and is widely used in scientific research for its pharmacological properties.
Aplicaciones Científicas De Investigación
1. Interactions in Pharmaceutically Relevant Polymorphs
A study by Latosińska et al. (2014) explored the interactions in pharmaceutically relevant polymorphs of methylxanthines, which include caffeine and its metabolites theophylline and theobromine. These compounds have therapeutic potential and were analyzed using NMR-NQR double resonance. This study is relevant for understanding the interactions and biological activity profiles of compounds similar to the specified chemical (Latosińska et al., 2014).
2. Cytotoxic Activity in Carboxamide Derivatives
Deady et al. (2003) investigated the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the given chemical. The study highlighted their growth inhibitory properties against various cancer cell lines, demonstrating the potential of these compounds in cancer research (Deady et al., 2003).
3. Study of Regioselective Amination
Gulevskaya et al. (1994) focused on the regioselective amination of condensed pyrimidines, which are structurally related to the specified compound. The study provides insights into the chemical behavior and potential applications in synthesizing related compounds (Gulevskaya et al., 1994).
4. Reactions in Purine Derivatives
A study by Khaliullin et al. (2020) discussed the reaction of bromo-substituted purine derivatives, which again are structurally related to the specified chemical. The study contributes to understanding the chemical reactions and potential applications of these purine derivatives (Khaliullin & Shabalina, 2020).
5. Synthesis and Activity of Purino[7,8-g]-6-azapteridines
Ueda et al. (1987) synthesized and evaluated the biological activities of novel heterocycles, purino[7, 8-g]-6-azapteridines, which are related to the given compound. This study offers insights into the synthesis and potential therapeutic applications of these compounds (Ueda et al., 1987).
6. Self-Association Studies of Adenine Derivatives
Bretz et al. (1974) conducted self-association studies of purine derivatives, including N-6-dimethyladenosine and N-6,9-di-methyladenine. This research is relevant for understanding the self-association tendencies of compounds similar to the one (Bretz, Lustig & Schwarz, 1974).
Propiedades
IUPAC Name |
1,3-dimethyl-8-(methylamino)-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-7-11-25-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDQZRAMFQHJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-(methylamino)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2998274.png)
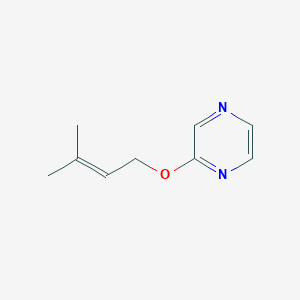
![N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2998276.png)
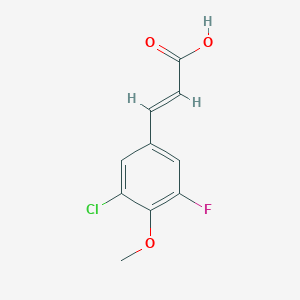
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2998281.png)
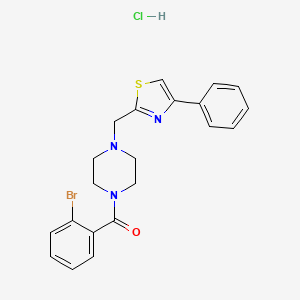
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2998283.png)
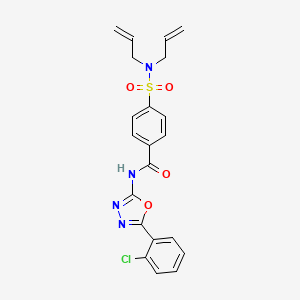
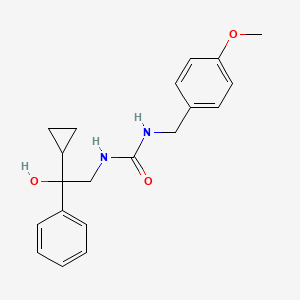
![cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2998289.png)
![2-(1-(thiophen-2-yl)cyclopentanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2998290.png)
![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2998295.png)
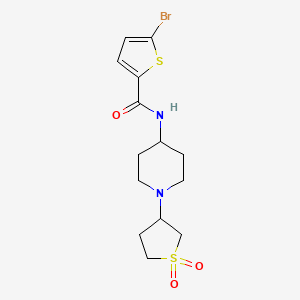
![5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-2-one](/img/structure/B2998297.png)